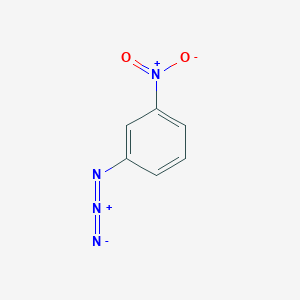

1-Azido-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-9-8-5-2-1-3-6(4-5)10(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLBZFBNQYJIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164813 | |

| Record name | 3-Nitrophenyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-59-2 | |

| Record name | 3-Nitrophenyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Azido-3-nitrobenzene from 3-Nitroaniline

This whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 1-azido-3-nitrobenzene from 3-nitroaniline. The document details the underlying chemical transformations, a comprehensive experimental protocol for a high-yield one-pot synthesis, and relevant characterization and safety data.

Introduction and Reaction Overview

This compound is a valuable organic intermediate, notable for the presence of both an azide and a nitro group on an aromatic ring. The azide moiety serves as a versatile functional group for "click chemistry" via 1,3-dipolar cycloaddition reactions, while the nitro group's electron-withdrawing nature influences the molecule's reactivity.[1] These characteristics make it a useful building block in the synthesis of various heterocyclic compounds and as a photoaffinity labeling reagent.[2]

The most common and efficient synthesis of this compound from 3-nitroaniline is a two-step process that is often performed in a single reaction vessel, known as a one-pot synthesis.[1] The process involves:

-

Diazotization: The primary aromatic amine (3-nitroaniline) is converted into a diazonium salt using nitrous acid (HNO₂). The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as p-toluenesulfonic acid (p-TsOH).[3][4][5]

-

Azidation: The intermediate diazonium salt is then treated with an azide salt, typically sodium azide (NaN₃), which displaces the diazonium group (N₂) to form the final aryl azide product.[2]

This one-pot method is favored for its operational simplicity, high yield, and the production of a clean product that often requires minimal purification.[1][2]

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol: One-Pot Synthesis

This section details an efficient one-pot procedure adapted from established methodologies, which report high yields.[1][2]

Reagents and Materials:

-

3-Nitroaniline

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware (beaker, filtration apparatus)

Procedure:

-

Preparation of Acidic Solution: In a beaker equipped with a magnetic stir bar, dissolve p-toluenesulfonic acid monohydrate (9.0 mmol) in deionized water (10 mL).

-

Addition of Amine: To the stirring acidic solution at room temperature, add 3-nitroaniline (1.0 mmol). Stir for one minute.

-

Diazotization: Gradually add anhydrous sodium nitrite (9.0 mmol) to the mixture over a period of 5 minutes. The reaction is exothermic and should be monitored. Continue stirring at room temperature. The progress of the diazotization can be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.[2]

-

Azidation: Once the diazotization is complete, add anhydrous sodium azide (1.6 mmol) to the resulting solution. An immediate evolution of nitrogen gas may be observed.[2]

-

Precipitation and Isolation: The product, this compound, will precipitate from the aqueous solution as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a generous amount of cold deionized water (e.g., 50 mL) to remove any residual salts.[2]

-

Drying: Dry the purified product under vacuum to obtain the final this compound. The reported product is an orange solid.[2]

Caption: Experimental workflow for the one-pot synthesis.

Quantitative Data and Characterization

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₄N₄O₂ | [6][7] |

| Molecular Weight | 164.12 g/mol | [1][7][8] |

| Appearance | Orange/Yellow Solid | [2][9] |

| Melting Point | 52 °C | [2] |

| Reported Yield | 93% | [1][2] |

| IR Spectroscopy (ν) | ~2100 cm⁻¹ (asymmetric N₃ stretch) | [1][9] |

| ¹H NMR (DMSO-d₆, δ) | 7.0 - 8.5 ppm (aromatic protons) | [1] |

| ¹³C NMR (DMSO-d₆, δ) | 110 - 150 ppm (aromatic carbons) | [1] |

Safety and Handling

Researchers must adhere to strict safety protocols when synthesizing and handling this compound.

-

Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[2]

-

Explosion Hazard: Organic azides are potentially explosive and can be sensitive to heat, shock, or friction. While aryl azides are generally more stable than their alkyl counterparts, caution is still required. Avoid heating the compound excessively.

-

Reagent Hazards: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Sodium nitrite (NaNO₂) is a strong oxidizer. Handle these reagents with care according to their Safety Data Sheets (SDS).

References

- 1. This compound | 1516-59-2 | Benchchem [benchchem.com]

- 2. portal.tpu.ru [portal.tpu.ru]

- 3. researchgate.net [researchgate.net]

- 4. Diazotisation [organic-chemistry.org]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. This compound | 1516-59-2 | BAA51659 | Biosynth [biosynth.com]

- 7. This compound [oakwoodchemical.com]

- 8. 3-Nitrophenyl azide | C6H4N4O2 | CID 150927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Azido-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Azido-3-nitrobenzene, a versatile molecule with significant applications in organic synthesis and medicinal chemistry. This document summarizes key data, outlines experimental protocols, and visualizes important chemical pathways to support research and development activities.

Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₄O₂ | [1] |

| Molecular Weight | 164.12 g/mol | [1][2] |

| Appearance | Yellowish, lustrous crystalline needles | |

| Melting Point | 52-54 °C | [3] |

| Boiling Point | Not available (decomposes) | |

| Density | Not available (computationally predicted) | |

| Solubility | Soluble in many organic solvents; very low solubility in water. | |

| CAS Number | 1516-59-2 | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the diazotization of 3-nitroaniline, followed by a reaction with sodium azide.

Experimental Protocol: Synthesis from 3-Nitroaniline

This protocol is adapted from established chemical literature.

Materials:

-

3-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Procedure:

-

In a flask, dissolve 10 mmol of 3-nitroaniline in 10 mL of 6 M HCl.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of 15 mmol of sodium nitrite in 25 mL of cold water dropwise to the 3-nitroaniline solution while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes in the ice bath.

-

In a separate flask, dissolve 40 mmol of sodium azide in 50 mL of water and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. An immediate reaction should be observed.

-

Allow the reaction mixture to stir for an additional 2 hours at room temperature.

-

Extract the product from the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a yellow solid.

Key Chemical Reactions and Pathways

This compound is a valuable synthon due to the reactivity of both the azide and nitro functional groups.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group readily participates in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable 1,2,3-triazole rings. This reaction is known for its high efficiency and mild reaction conditions.[4]

Caption: CuAAC reaction of this compound.

Formation of Nitrene Intermediate

Upon thermal or photochemical activation, this compound can eliminate a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This intermediate can undergo various subsequent reactions, such as insertions into C-H bonds.[4]

Caption: Formation of a nitrene intermediate.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy:

-

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the spectrum is acquired on an NMR spectrometer (e.g., 400 MHz).

-

Expected Chemical Shifts: The aromatic protons will appear in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling patterns are characteristic of the 1,3-disubstituted nitrobenzene ring system.[4]

¹³C NMR Spectroscopy:

-

Experimental Protocol: A sample is prepared as for ¹H NMR and the ¹³C spectrum is acquired.

-

Expected Chemical Shifts: The aromatic carbons typically resonate between δ 110-150 ppm. The carbons directly attached to the electron-withdrawing nitro and azide groups will be shifted downfield.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups.

-

Experimental Protocol: An IR spectrum can be obtained by preparing a KBr pellet of the solid compound or by analyzing a thin film evaporated from a solution.

-

Characteristic Absorption Bands:

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Experimental Protocol: A sample is introduced into the mass spectrometer, typically using techniques like electron ionization (EI) or electrospray ionization (ESI).

-

Expected Fragmentation: The molecular ion peak [M]⁺ is expected at m/z 164. A common fragmentation pattern for aryl azides involves the loss of a nitrogen molecule (N₂), resulting in a significant fragment ion at m/z 136.[5] Further fragmentation of the nitrobenzene ring can also be observed.

Safety Information

This compound should be handled with care by trained personnel in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Azide compounds can be explosive, especially when heated or subjected to shock, and should be handled with appropriate precautions.

References

An In-depth Technical Guide to 1-Azido-3-nitrobenzene (CAS Number: 1516-59-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-azido-3-nitrobenzene, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. This document details the compound's physicochemical properties, synthesis, and key reactions, with a focus on its role in bioconjugation and the formation of novel heterocyclic compounds. Detailed experimental protocols for its synthesis and a representative application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) are provided. Safety precautions and handling guidelines are also discussed to ensure its proper use in a laboratory setting.

Introduction

This compound, also known as 3-nitrophenyl azide, is an aromatic organic compound featuring both an azide (-N₃) and a nitro (-NO₂) functional group attached to a benzene ring. This unique combination of a highly reactive azide moiety and an electron-withdrawing nitro group imparts distinct chemical properties that make it a valuable reagent in various chemical transformations. Its primary utility lies in its ability to participate in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages.[1] This reaction is widely employed in drug development, materials science, and biochemical studies for the efficient construction of complex molecular architectures.[1][] Furthermore, the azide group can undergo photolysis to generate a highly reactive nitrene intermediate, which can be utilized in C-H insertion and addition reactions.[1] The nitro group can also be selectively reduced to an amine, providing a handle for further functionalization.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the following tables.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1516-59-2 | [3] |

| Molecular Formula | C₆H₄N₄O₂ | [3][4] |

| Molecular Weight | 164.12 g/mol | [3][4] |

| Melting Point | 55-56 °C | [5] |

| Appearance | Orange solid | [6] |

| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])N=[N+]=[N-] | [4] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR (300 MHz, DMSO-d₆) | 7.99 (d, J = 6.9 Hz, 1H), 7.82 (s, 1H), 7.68 (m, 1H), 7.59 (d, J = 6.9 Hz, 1H) | [6] |

| ¹³C NMR | Specific data not readily available in the searched resources. The technique is crucial for confirming the substitution pattern on the aromatic ring. | [7] |

| Infrared (IR) | Specific peak data not readily available. Expect characteristic peaks for the azide (around 2100 cm⁻¹) and nitro (around 1530 and 1350 cm⁻¹) groups. | [7] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is through the diazotization of 3-nitroaniline, followed by a reaction with sodium azide.[1][7]

Synthesis of this compound from 3-Nitroaniline

This protocol is adapted from a published procedure.[6]

Reaction Scheme:

Caption: Synthesis of this compound via diazotization of 3-nitroaniline.

Materials:

-

3-Nitroaniline

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flask equipped with a magnetic stir bar, dissolve 3-nitroaniline (1.0 mmol) in 6 M hydrochloric acid (volume as required for dissolution) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.5 mmol) in water to the cooled solution of 3-nitroaniline while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for 30 minutes to ensure the complete formation of the diazonium salt.

-

In a separate beaker, dissolve sodium azide (4.0 mmol) in water.

-

Slowly add the sodium azide solution to the diazonium salt solution while keeping the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

-

Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as an orange solid. The reported yield for a similar procedure is 93%.[6]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the azide and nitro functional groups.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key building block in CuAAC reactions, a cornerstone of "click chemistry." This reaction allows for the efficient formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst.[1][] The electron-withdrawing nitro group can influence the reactivity of the azide group in this cycloaddition.[1] These triazole products have shown promise in medicinal chemistry, with some derivatives being investigated as potential antiviral agents.[]

General Experimental Workflow for CuAAC:

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Nitrene Formation

Upon thermal or photochemical activation, this compound can extrude nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[1] This species can undergo various reactions, including C-H bond insertion and addition to double bonds, making it a useful tool for cross-linking polymers and modifying biomolecules.[1]

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, providing a synthetic handle for further derivatization. This allows for the synthesis of a wide range of compounds with tailored properties for various applications, including drug development.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Precautionary Statements

| GHS Classification | Statements | Reference(s) |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [3] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] |

Organic azides are potentially explosive and should be handled with care. Avoid heat, shock, and friction. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to readily participate in CuAAC reactions makes it a crucial tool for the construction of complex molecules, particularly in the field of medicinal chemistry. The presence of both the azide and nitro functionalities offers multiple avenues for chemical modification, allowing for the creation of diverse molecular libraries. Researchers, scientists, and drug development professionals should consider this compound as a key reagent for their synthetic endeavors, while always adhering to strict safety protocols during its handling and use.

References

An In-depth Technical Guide to the Structure and Reactivity of 1-Azido-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 1-Azido-3-nitrobenzene. This bifunctional aromatic compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems and for the introduction of functionalities relevant to medicinal chemistry and materials science. This document details its physicochemical and spectral properties, provides established experimental protocols for its synthesis and key reactions, and explores its applications, with a focus on its utility in drug development.

Introduction

This compound is an aromatic organic compound featuring both an azide (-N₃) and a nitro (-NO₂) functional group attached to a benzene ring at the meta position. This unique substitution pattern, combining a highly reactive azide moiety with a strongly electron-withdrawing nitro group, imparts distinct chemical characteristics that are actively leveraged in various research and development areas.[1] Its utility is most prominent in the field of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of 1,2,3-triazole derivatives. These triazole-containing compounds have shown significant promise in medicinal chemistry, with some exhibiting potent biological activities.[1][2] Furthermore, the azide group can serve as a precursor to highly reactive nitrene intermediates upon thermal or photochemical activation, enabling applications in materials science and bioconjugation. The nitro group can be readily reduced to an amino group, providing a handle for further chemical modifications and the synthesis of a diverse range of derivatives.[1]

Structure and Physicochemical Properties

This compound is a crystalline solid, typically appearing as yellowish, lustrous needles.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | m-Azidonitrobenzene, 3-Nitrophenyl azide | [3][4] |

| CAS Number | 1516-59-2 | [1][5] |

| Molecular Formula | C₆H₄N₄O₂ | [5] |

| Molecular Weight | 164.12 g/mol | [1][5] |

| Appearance | Yellowish, lustrous needles | [1] |

| Melting Point | 53-54 °C | [1] |

| InChI Key | AMLBZFBNQYJIRI-UHFFFAOYSA-N | [1][4] |

| SMILES | O=--INVALID-LINK--c1cccc(N=[N+]=[N-])c1 | [4][5] |

Spectral Data

The structural characterization of this compound is primarily achieved through spectroscopic methods. Below is a summary of its key spectral features.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2110-2140 | Asymmetric N₃ stretch | Strong |

| ~1530-1550 | Asymmetric NO₂ stretch | Strong |

| ~1340-1360 | Symmetric NO₂ stretch | Strong |

| ~3000-3100 | Aromatic C-H stretch | Medium |

| ~1475-1600 | Aromatic C=C ring stretch | Medium |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film). The azide stretch is a particularly strong and sharp indicator of this functional group. The nitro group's asymmetric and symmetric stretches are also prominent and characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the substitution pattern of the aromatic ring.

¹H NMR Spectral Data (Typical solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 - 8.2 | m | - | Aromatic H |

| ~7.5 - 7.7 | m | - | Aromatic H |

| ~7.2 - 7.4 | m | - | Aromatic H |

Note: The aromatic region will show a complex multiplet pattern due to the meta-substitution. Specific assignments require higher field NMR and 2D correlation spectroscopy.

¹³C NMR Spectral Data (Typical solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ |

| ~140 | C-N₃ |

| ~130 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~110 | Aromatic C-H |

Note: The carbons attached to the electron-withdrawing nitro and azide groups are significantly deshielded and appear at lower field.

Synthesis of this compound

The most common and efficient methods for the synthesis of this compound involve nucleophilic aromatic substitution or the diazotization of a corresponding aniline derivative.

From 1-Chloro-3-nitrobenzene (Nucleophilic Aromatic Substitution)

This method relies on the activation of the benzene ring by the electron-withdrawing nitro group, which facilitates nucleophilic attack by the azide ion.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-3-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or a mixture of acetone and water.

-

Addition of Azide: Add sodium azide (NaN₃, 1.2-1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of this compound via Nucleophilic Aromatic Substitution.

From 3-Nitroaniline (Diazotization-Azidation)

This is a widely used one-pot synthesis that proceeds through a diazonium salt intermediate.

Experimental Protocol:

-

Diazotization: Dissolve 3-nitroaniline (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath. While stirring vigorously, add a solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically rapid.

-

Azidation: To the cold diazonium salt solution, add a solution of sodium azide (NaN₃, 1.0-1.2 eq) in water dropwise. Vigorous nitrogen evolution will be observed. Continue stirring at 0-5 °C for 30-60 minutes after the addition is complete.

-

Isolation: The product, this compound, often precipitates from the reaction mixture as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from ethanol or another suitable solvent to yield the final product.

References

1-Azido-3-nitrobenzene molecular weight and formula

An In-depth Technical Guide to 1-Azido-3-nitrobenzene

This guide provides a detailed overview of the fundamental physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is a chemical compound with the molecular formula C₆H₄N₄O₂.[1][2][3][4] Its molecular structure consists of a benzene ring substituted with an azido group (-N₃) and a nitro group (-NO₂).

Quantitative Molecular Data

The key molecular identifiers and properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₆H₄N₄O₂ | [1][2][3][4] |

| Molecular Weight | 164.12 g/mol | [1][2][5] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1516-59-2 | [2] |

Molecular Structure and Relationships

The relationship between the molecular formula and its constituent elements can be visualized as a logical hierarchy.

Caption: Hierarchical breakdown of the molecular formula of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are specific to individual research applications and are not broadly available in public chemical databases. For specific methodologies, researchers should consult peer-reviewed scientific literature that details the synthesis or application of this compound in a context relevant to their work.

Signaling Pathways

References

- 1. This compound [stenutz.eu]

- 2. This compound | 1516-59-2 | BAA51659 | Biosynth [biosynth.com]

- 3. 3-Nitrophenyl azide | C6H4N4O2 | CID 150927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. 1-Azido-4-nitrobenzene | C6H4N4O2 | CID 137049 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Azido-3-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Azido-3-nitrobenzene, a key chemical intermediate in various synthetic processes. While specific quantitative solubility data is not extensively published, this document outlines the methodologies for its determination and presents a framework for data presentation. Furthermore, it details established protocols for the synthesis of this compound, providing researchers with the necessary information for its preparation and use in further applications.

Data Presentation: Solubility of this compound

Precise, quantitative solubility data for this compound in a range of organic solvents is crucial for its effective use in synthesis, purification, and formulation. The following table provides a structured template for the systematic recording and comparison of such data, which would be obtained through the experimental protocols detailed in the subsequent section.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

Note: The choice of solvent for reactions involving this compound is critical for ensuring the homogeneity of the reaction mixture and the solubility of all reagents. Dimethylformamide (DMF) is frequently utilized in the azidation step as it effectively enhances the solubility of sodium azide, leading to a more uniform and efficient reaction.[1]

Experimental Protocols

Synthesis of this compound via Diazotization of 3-Nitroaniline

A common and high-yield method for the synthesis of this compound involves the diazotization of 3-nitroaniline followed by a reaction with an azide salt.[1]

Materials:

-

3-Nitroaniline

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Acetic Acid

-

Sulfuric Acid

-

Ice

-

Water

Procedure:

-

A solution of 3-nitroaniline is prepared in a mixture of acetic and sulfuric acids.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A chilled aqueous solution of sodium nitrite is added dropwise to the 3-nitroaniline solution while maintaining the temperature below 5 °C. This initiates the diazotization reaction, forming the corresponding diazonium salt.

-

After the addition of sodium nitrite is complete, the reaction mixture is stirred for an additional 15-20 minutes at 0-5 °C.

-

A solution of sodium azide in water is then added slowly to the reaction mixture. Vigorous nitrogen gas evolution will be observed.

-

The mixture is stirred for an additional 1-2 hours, allowing it to slowly warm to room temperature.

-

The solid product, this compound, is collected by vacuum filtration.

-

The collected solid is washed thoroughly with cold water and then dried under vacuum to yield the final product. A yield of 97% has been reported for this method.[1]

General Experimental Protocol for Determining the Solubility of this compound

The following is a general gravimetric method for determining the solubility of an organic compound in a given solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., DMF, DMSO, acetone, ethanol, methanol, ethyl acetate, dichloromethane, THF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.45 µm)

-

Oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is to ensure that a saturated solution is formed.

-

Record the initial mass of the vial and the compound.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly and place it in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any suspended solid particles.

-

Transfer the filtered saturated solution to a pre-weighed vial.

-

Record the mass of the vial and the saturated solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound until a constant weight is achieved.

-

Weigh the vial containing the dry solute. The mass of the dissolved this compound can then be determined.

-

Calculate the solubility in g/L and mol/L.

-

Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

Visualizations

Synthesis Pathway of this compound

References

Spectroscopic and Synthetic Profile of 1-Azido-3-nitrobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and UV-Vis) and a common synthetic route for 1-Azido-3-nitrobenzene. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize substituted benzene derivatives in their work.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. Due to the limited availability of fully assigned public data for this specific isomer, the provided information is a combination of data from closely related compounds and general principles of spectroscopy for aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the substitution pattern of the azide and nitro groups on the benzene ring.[1]

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to the four protons on the benzene ring. The electron-withdrawing nature of the nitro and azide groups will deshield these protons, causing them to resonate at a lower field (higher ppm) compared to benzene (δ 7.34 ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0 - 8.2 | t | ~2.0 (meta) |

| H-4 | ~7.8 - 8.0 | dd | ~8.0 (ortho), ~2.0 (meta) |

| H-5 | ~7.4 - 7.6 | t | ~8.0 (ortho) |

| H-6 | ~7.6 - 7.8 | dd | ~8.0 (ortho), ~2.0 (meta) |

Note: The predicted values are based on the analysis of substituent effects on the benzene ring. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent. The carbons directly attached to the electron-withdrawing azide and nitro groups will be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-N₃) | ~140 - 145 |

| C-2 | ~115 - 120 |

| C-3 (C-NO₂) | ~148 - 152 |

| C-4 | ~120 - 125 |

| C-5 | ~130 - 135 |

| C-6 | ~125 - 130 |

Note: The predicted values are based on additive models for substituent chemical shifts on a benzene ring. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in this compound, namely the azide and nitro moieties.[1]

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric stretch | ~2100 - 2150 | Strong, Sharp |

| Nitro (-NO₂) | Asymmetric stretch | ~1520 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric stretch | ~1340 - 1370 | Strong |

| Aromatic C-H | Stretch | ~3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretch | ~1450 - 1600 | Medium to Weak |

The presence of a strong, sharp peak around 2100 cm⁻¹ is a definitive indicator of the azide group.[1] The two strong absorptions for the nitro group are also characteristic.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* electronic transitions within the conjugated system of the nitro-substituted benzene ring. A strong absorption band around 240 nm is characteristic of the π→π* transition in nitroaromatic compounds.[1] The presence of the azide group can influence the electronic structure and thus the absorption spectrum.[1]

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) |

| π→π | ~230 - 260 | High |

| n→π | ~300 - 350 | Low to Medium |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the diazotization of 3-nitroaniline followed by treatment with sodium azide.

Materials:

-

3-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flask, dissolve 3-nitroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

In a separate beaker, dissolve sodium azide in deionized water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate should form.

-

Allow the reaction mixture to stir for 1-2 hours at 0-5 °C.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

For purification, the crude product can be dissolved in dichloromethane, dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated under reduced pressure.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

IR Spectroscopy:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) IR measurement, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the azide and nitro functional groups.

UV-Vis Spectroscopy:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Use a dual-beam UV-Vis spectrophotometer and a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).

-

Scan the spectrum over a wavelength range of approximately 200-600 nm.

-

Determine the wavelength(s) of maximum absorbance (λmax).

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Azido-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-Azido-3-nitrobenzene, a molecule of significant interest in various fields, including organic synthesis and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from studies on closely related compounds, theoretical calculations, and established principles of thermal decomposition for aryl azides and nitroaromatic compounds. The guide covers the fundamental decomposition pathways, available thermal analysis data, detailed experimental protocols for characterization, and visual representations of the decomposition mechanisms and analytical workflows.

Introduction

This compound is an aromatic organic compound featuring both an azide (-N₃) and a nitro (-NO₂) functional group. This combination of an energy-rich azide group and an electron-withdrawing nitro group imparts unique chemical properties and renders the molecule thermally sensitive. Understanding its thermal stability and decomposition pathways is critical for its safe handling, storage, and application in chemical synthesis, particularly in the formation of heterocyclic compounds and as a precursor for reactive nitrene intermediates.

The primary thermal decomposition route for aryl azides involves the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate. In the case of this compound, this generates 3-nitrophenylnitrene. The subsequent reactions of this nitrene dictate the final decomposition products. Unlike its ortho-isomer, the meta-positioning of the azide and nitro groups in this compound prevents the intramolecular cyclization reaction that leads to the formation of benzofuroxans.

Thermal Decomposition Pathways

The thermal decomposition of this compound is a complex process initiated by the cleavage of the covalent bond between the aromatic ring and the azide functional group.

Primary Decomposition: Nitrene Formation

The initial and rate-determining step in the thermal decomposition of this compound is the unimolecular elimination of a molecule of nitrogen gas (N₂) to yield a highly reactive electron-deficient intermediate known as 3-nitrophenylnitrene. This process is endothermic, requiring energy to break the C-N bond.

Secondary Decomposition Reactions of 3-Nitrophenylnitrene

The 3-nitrophenylnitrene intermediate can exist in either a singlet or a triplet state, with the triplet state being more stable. The subsequent reactions of the nitrene are diverse and can include:

-

Hydrogen Abstraction: The nitrene can abstract hydrogen atoms from neighboring molecules to form 3-nitroaniline.

-

Azo Compound Formation: Two nitrene molecules can dimerize to form an azo compound, 3,3'-dinitroazobenzene.

-

Insertion Reactions: The highly reactive nitrene can insert into C-H bonds of other organic molecules present in the reaction mixture.

-

Ring Expansion/Contraction: While less common for aryl nitrenes, ring expansion to a seven-membered ring or contraction can occur under certain conditions.

The specific products formed will depend on the reaction conditions, such as temperature, pressure, and the presence of other reactive species.

Thermal Analysis Data

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For energetic materials, it reveals melting points and exothermic decomposition events.

Table 1: DSC Data for o-Azidonitrobenzene

| Parameter | Value (in Nitrogen) | Value (in Air) | Reference |

| First Exothermic Peak | [1] | ||

| Onset Temperature (T₀/Tᵢ) | 70 °C | 71 °C | [1] |

| Peak Temperature (Tₚ) | 120 °C | 120 °C | [1] |

| Enthalpy of Decomposition (ΔH) | -577 J/g | -527 J/g | [1] |

| Second Exothermic Peak | [1] | ||

| Onset Temperature (T₀/Tᵢ) | 160 °C | 177 °C | [1] |

| Peak Temperature (Tₚ) | 193 °C | 240 °C | [1] |

| Enthalpy of Decomposition (ΔH) | -1836 J/g | -1847 J/g | [1] |

Note: The data for o-azidonitrobenzene suggests a two-stage decomposition process. A similar multi-stage decomposition can be anticipated for this compound, although the specific temperatures and enthalpies will differ due to the different substitution pattern.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a significant mass loss corresponding to the elimination of N₂ (approximately 17% of the total molecular weight) would be expected at the onset of decomposition. Subsequent mass loss would correspond to the fragmentation of the remaining organic structure. While a specific TGA curve for this compound is not available, a generalized representation of the expected behavior is shown below.

Experimental Protocols

The following are detailed methodologies for conducting thermal analysis of this compound, based on established standards for energetic materials.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is based on the principles outlined in ASTM E698, "Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials."

Objective: To determine the onset temperature, peak exothermic temperature, and enthalpy of decomposition of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC) with a suitable cooling system.

-

Hermetically sealed aluminum or gold-plated steel crucibles.

-

Microbalance (accurate to ±0.01 mg).

-

Inert gas supply (e.g., high-purity nitrogen).

Procedure:

-

Sample Preparation: Accurately weigh 0.5 - 2.0 mg of this compound into a crucible.

-

Crucible Sealing: Hermetically seal the crucible to prevent volatilization of the sample before decomposition.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected decomposition onset (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a final temperature well above the completion of the decomposition exotherm (e.g., 350 °C). A range of heating rates is used for kinetic analysis.

-

-

Data Analysis:

-

Determine the onset temperature of the exotherm using the tangent method.

-

Identify the peak maximum temperature of the exotherm.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH).

-

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the mass loss of this compound as a function of temperature and identify the decomposition stages.

Apparatus:

-

Thermogravimetric Analyzer (TGA).

-

Open ceramic or aluminum crucibles.

-

Microbalance (integral to the TGA).

-

Inert gas supply (e.g., high-purity nitrogen).

Procedure:

-

Sample Preparation: Accurately weigh 1 - 5 mg of this compound into an open TGA crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the furnace at a starting temperature of around 30 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature.

-

Determine the onset temperature of each mass loss step.

-

Calculate the percentage of mass lost at each stage.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

-

Safety Considerations

This compound is an energetic material and should be handled with extreme caution.

-

Explosion Hazard: It is potentially explosive and sensitive to heat, shock, and friction.

-

Toxicity: Like many nitroaromatic compounds, it is expected to be toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Small Quantities: All experimental work should be performed on a small scale (milligrams).

-

Ventilation: Work in a well-ventilated fume hood.

-

Avoid Confinement: Do not heat the material in a sealed container that cannot withstand the pressure generated by gas evolution.

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its thermal stability and decomposition can be inferred from the behavior of related compounds and theoretical principles. The primary decomposition event is the formation of the highly reactive 3-nitrophenylnitrene intermediate through the loss of nitrogen gas. The subsequent reactions of this intermediate lead to a variety of decomposition products. The thermal analysis of its ortho-isomer suggests a multi-stage, energetic decomposition. The detailed experimental protocols provided in this guide, based on established standards, offer a framework for the safe and accurate characterization of this and other similar energetic materials. Further experimental and computational studies are warranted to fully elucidate the thermal behavior and decomposition mechanism of this compound.

References

Photochemical Properties of 1-Azido-3-nitrobenzene: A Technical Guide

Abstract: This technical guide provides an in-depth examination of the photochemical properties of 1-azido-3-nitrobenzene. It is intended for researchers, chemists, and professionals in drug development who utilize photoactive compounds. This document details the synthesis, spectroscopic characteristics, and the complex photochemical behavior of this compound, focusing on the generation and subsequent reactions of the highly reactive 3-nitrophenylnitrene intermediate. Key experimental methodologies are described, and quantitative data is presented for clarity. The guide includes detailed diagrams generated using the DOT language to illustrate the principal reaction pathways and experimental workflows.

Physicochemical and Spectroscopic Properties

This compound is an aromatic organic compound featuring both an azide (-N₃) and a nitro (-NO₂) functional group. This unique combination makes it a valuable tool in various chemical applications, primarily driven by the photo-labile nature of the azide group. The electron-withdrawing nitro group significantly influences the electronic structure and reactivity of the molecule.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1516-59-2 | [2] |

| Molecular Formula | C₆H₄N₄O₂ | [2] |

| Molecular Weight | 164.12 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])N=[N+]=[N-] | [2] |

Table 2: Characteristic Spectroscopic Data for this compound

| Spectroscopy | Feature | Characteristic Range / Value | Notes |

| UV-Vis | π → π* transition | ~240 - 260 nm | Strong absorption, characteristic of the nitro-aromatic system.[1][3] |

| n → π* transition | > 300 nm | Weaker absorption, often appears as a shoulder on the main peak.[1][4] | |

| Infrared (IR) | Azide (-N₃) stretch | ~2100 cm⁻¹ | Strong, sharp absorption. |

| Nitro (-NO₂) asymm. stretch | ~1520 cm⁻¹ | Strong absorption. | |

| Nitro (-NO₂) symm. stretch | ~1350 cm⁻¹ | Strong absorption. |

Photochemical Behavior

The core photochemical property of this compound is its decomposition upon exposure to ultraviolet (UV) light. This process leads to the extrusion of a nitrogen molecule and the formation of a highly reactive, electron-deficient intermediate known as a nitrene.[1]

Photodecomposition Pathway and Nitrene Generation

Irradiation of this compound with UV light populates an excited singlet state, which rapidly undergoes cleavage of the N-N₂ bond. This reaction releases molecular nitrogen (N₂), a thermodynamically favorable process, and generates 3-nitrophenylnitrene in its singlet state.

Fate of the 3-Nitrophenylnitrene Intermediate

The initially formed singlet nitrene is extremely short-lived. The presence of the electron-withdrawing nitro group on the phenyl ring facilitates a very rapid intersystem crossing (ISC) to the more stable triplet ground state.[1] The singlet and triplet nitrenes have distinct reactivities, which dictates the final product distribution.

-

Singlet Nitrene: Can undergo intramolecular reactions such as ring expansion to form highly strained didehydroazepines.[1]

-

Triplet Nitrene: As a diradical-like species, it preferentially undergoes intermolecular reactions like hydrogen atom abstraction from the solvent or other molecules, and addition to double bonds.[1]

Quantum Yield of Photolysis

The quantum yield (Φ) of photolysis, which represents the efficiency of the photochemical reaction upon light absorption, is a critical parameter. For many aromatic azides, the quantum yield is dependent on the excitation wavelength.[5] While a specific, consensus value for the photolysis quantum yield of this compound is not prominently reported in the surveyed literature, studies on related aromatic azides show that the process is generally efficient.[5] The value is influenced by factors such as solvent viscosity and the potential for vibrational energy to dissipate before bond cleavage can occur.

Experimental Protocols

Representative Synthesis of this compound

This protocol is based on the common nucleophilic aromatic substitution method.[1]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-chloro-3-nitrobenzene (1 equivalent) in a suitable solvent mixture, such as aqueous ethanol or dimethylformamide (DMF).

-

Addition of Azide: Add sodium azide (NaN₃, ~1.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for several hours (e.g., 4-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of cold water. The product may precipitate as a solid.

-

Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Safety Note: Sodium azide is highly toxic. Organic azides can be explosive and should be handled with care, avoiding heat, shock, and friction.

General Protocol for a Photolysis Experiment

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1-1.0 mM) in a UV-transparent solvent (e.g., acetonitrile, methanol, or cyclohexane) in a quartz cuvette.

-

Degassing (Optional): For studies investigating triplet nitrene reactivity, the solution may be degassed by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the triplet state.

-

Irradiation: Place the cuvette in a photolysis apparatus equipped with a suitable UV lamp (e.g., a mercury lamp with filters to select a specific wavelength, such as 254 nm).

-

Monitoring: Monitor the progress of the photolysis by periodically recording the UV-Vis absorption spectrum. The disappearance of the azide's characteristic absorption and the appearance of new bands corresponding to products can be tracked over time.

-

Product Analysis: Upon completion, analyze the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the photoproducts.

Characterization by Transient Absorption Spectroscopy

Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to detect and characterize short-lived intermediates like excited states and nitrenes on timescales from femtoseconds to milliseconds.[6]

-

Laser Setup: A typical femtosecond TAS setup uses a Ti:Sapphire laser system.[7] The laser output is split into two beams:

-

Pump Beam: Converted to the desired UV excitation wavelength (e.g., ~266 nm) to initiate the photochemistry.

-

Probe Beam: Focused into a medium (e.g., CaF₂) to generate a broadband white-light continuum, which serves as the probe.[7]

-

-

Experiment: The pump pulse excites the sample flowing through a cell. The probe pulse, arriving at a variable time delay, passes through the excited volume.

-

Detection: The change in absorbance of the probe light is measured as a function of wavelength and time delay. This allows for the direct observation of the formation and decay of transient species, such as the S₂ state of the azide and the subsequent rise of the singlet nitrene absorption.[6]

References

- 1. This compound | 1516-59-2 | Benchchem [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. PhotochemCAD | Nitrobenzene [photochemcad.com]

- 4. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photolysis of aromatic azides. Part 3.—Quantum yield and mechanism - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 6. Early events in the photochemistry of aryl azides from femtosecond UV/Vis spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Solution Phase [warwick.ac.uk]

In-Depth Technical Guide: Safety and Handling of 1-Azido-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-azido-3-nitrobenzene, a versatile and reactive chemical intermediate. Due to its azide and nitro functionalities, this compound presents significant health and safety hazards that necessitate strict adherence to established protocols. This document outlines these risks and provides detailed experimental procedures for its synthesis and a common application, ensuring its safe and effective use in a research and development setting.

Physicochemical and Toxicological Data

A thorough understanding of the physical, chemical, and toxicological properties of this compound is paramount for its safe handling. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1516-59-2 | [1] |

| Molecular Formula | C₆H₄N₄O₂ | [1] |

| Molecular Weight | 164.12 g/mol | [1] |

| Appearance | Orange to brown solid | [2] |

| Melting Point | 52 °C | [2] |

Table 2: Toxicological Data for this compound and Related Compounds

| Hazard | Description | GHS Classification | Reference |

| Acute Toxicity (Oral) | Toxic if swallowed. | Acute Tox. 3 | |

| Acute Toxicity (Dermal) | Harmful in contact with skin. | Acute Tox. 4 | [3] |

| Acute Toxicity (Inhalation) | Harmful if inhaled. | Acute Tox. 4 | [3] |

| Skin Corrosion/Irritation | Causes skin irritation. | Skin Irrit. 2 | [4] |

| Eye Damage/Irritation | Causes serious eye irritation. | Eye Irrit. 2 | [4] |

| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3 |

Note: Toxicological data for this compound is not exhaustively available. The data presented is a composite from available safety data sheets and information on structurally similar compounds like other nitrophenyl azides. Researchers should treat this compound with the highest degree of caution.

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires stringent safety measures. The primary hazards are associated with its toxicity and the potential for explosive decomposition of the azide group.

Key Hazards:

-

Toxicity: Toxic if swallowed and may be harmful if it comes into contact with skin or is inhaled.[4][3]

-

Irritation: Causes skin, eye, and respiratory irritation.[2][4]

-

Explosive Potential: Organic azides are potentially explosive and can be sensitive to heat, shock, or friction. The nitro group can further enhance this energetic character.

Recommended Safety Precautions:

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Avoid generating dust.

-

Prevent contact with skin, eyes, and clothing.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents.[2] Keep the container tightly closed.[2]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its use in a common synthetic transformation.

Synthesis of this compound via Diazotization of 3-Nitroaniline

This protocol describes the synthesis of this compound from 3-nitroaniline through a diazotization reaction followed by treatment with sodium azide. This method has been reported to produce the product in high yield.[2]

Materials:

-

3-Nitroaniline

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Ice

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a beaker, dissolve 9 mmol of p-TsOH·H₂O in 9 mL of deionized water with stirring.

-

To this solution, add 1 mmol of 3-nitroaniline and stir for 1 minute.

-

Gradually add 9 mmol of anhydrous NaNO₂ over 5 minutes.

-

Continue stirring the resulting solution for 2-60 minutes, monitoring the disappearance of the starting 3-nitroaniline by Thin Layer Chromatography (TLC). The reaction mixture should be kept cool in an ice bath.

-

-

Formation of this compound:

-

To the freshly prepared diazonium salt solution, add 1.6 mmol of anhydrous NaN₃. An immediate evolution of nitrogen gas should be observed.

-

The solid product, this compound, will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filtered solid with 50 mL of cold deionized water.

-

Dry the product thoroughly. The reported yield for this procedure is 93%.[2]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general procedure for the "click" reaction between this compound and a terminal alkyne to form a 1,2,3-triazole. This reaction is known for its high efficiency and mild reaction conditions.[5]

Materials:

-

This compound

-

A terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

A suitable solvent (e.g., a mixture of water and t-butanol)

Equipment:

-

Reaction vial or flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a reaction vial, dissolve 1 equivalent of this compound and 1 equivalent of the terminal alkyne in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).

-

-

Reaction Execution:

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution (typically 0.1 to 1 equivalent).

-

Then, add the CuSO₄·5H₂O solution (typically 0.01 to 0.1 equivalent).

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC. Reactions are often complete within a few hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 1,2,3-triazole.

-

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the handling and reactivity of this compound.

Caption: Safe handling workflow for this compound.

Caption: Synthesis and subsequent CuAAC reaction of this compound.

Emergency Procedures

In the event of an emergency involving this compound, immediate and appropriate action is critical.

Spill Response:

-

Evacuate the area and eliminate all ignition sources.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this compound commences. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier.

References

- 1. This compound | 1516-59-2 | BAA51659 | Biosynth [biosynth.com]

- 2. portal.tpu.ru [portal.tpu.ru]

- 3. 1-Azido-4-nitrobenzene | C6H4N4O2 | CID 137049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Nitrophenyl azide | C6H4N4O2 | CID 73693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Research Applications of 1-Azido-3-nitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for 1-Azido-3-nitrobenzene, a versatile chemical reagent, and delves into its applications in research, with a focus on synthetic protocols and its role in "click chemistry" and photoaffinity labeling.

Commercial Availability

This compound is available from a variety of chemical suppliers catering to the research and development sector. The purity and available quantities can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific experimental needs. Below is a comparative summary of offerings from several commercial vendors.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Benchchem | B075478 | - | Inquire for quote | - |

| Biosynth | BAA51659 | - | 250 mg, 500 mg | $902.50, $1,255.00 |

| Oakwood Chemical | 184397 | 95% | 10 mg, 100 mg | $72.00, $361.00 |

| Shanghai Chemlin | - | 95% | 1 g | $39.00 |

Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Synthesis and Characterization

For researchers who prefer to synthesize this compound in-house, a common and effective method is the diazotization of 3-nitroaniline followed by reaction with sodium azide. This procedure is known for its high yield and purity of the final product.

Experimental Protocol: Synthesis of this compound from 3-Nitroaniline

Materials:

-

3-nitroaniline

-

Hydrochloric acid (HCl), 6 M

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

-

Ice bath

Procedure:

-

In a flask, dissolve 10 mmol of 3-nitroaniline in 10 mL of 6 M HCl.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 15 mmol of sodium nitrite in 25 mL of water dropwise to the cooled mixture.

-

Stir the reaction mixture for 30 minutes in the ice bath.

-

In a separate beaker, dissolve 40 mmol of sodium azide in 50 mL of water.

-

Add the sodium azide solution dropwise to the reaction mixture.

-

Allow the reaction to stir for an additional 2 hours at room temperature.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic extracts with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo to yield this compound.

A reported yield for this synthesis is approximately 93%.[1] The crude product is often of sufficient purity for subsequent use without further purification.

Characterization Data

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons, with chemical shifts and coupling constants indicative of the 1,3-disubstituted pattern.[1]

-

¹³C NMR spectroscopy will display distinct peaks for each carbon in the benzene ring, with the carbons attached to the electron-withdrawing nitro and azide groups shifted downfield.[1]

-

-

Infrared (IR) Spectroscopy:

Key Research Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A primary application of this compound is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by joining the azide with a terminal alkyne. The resulting triazole moiety is a valuable linker in drug discovery, bioconjugation, and materials science.

Experimental Protocol: General Procedure for CuAAC Reaction

Materials:

-

This compound

-

A terminal alkyne

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

A suitable solvent (e.g., a mixture of water and an organic solvent like t-butanol or DMSO)

Procedure:

-

Dissolve this compound and the terminal alkyne in the chosen solvent system.

-

Add an aqueous solution of copper(II) sulfate.

-